molecular formula C9H11BO4 B14784145 (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid

(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid

Cat. No.: B14784145
M. Wt: 193.99 g/mol
InChI Key: GOYFDDSDAJGEIH-UHFFFAOYSA-N
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Description

(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzodioxole ring system with an ethyl substituent at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 7-ethylbenzo[d][1,3]dioxole using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar borylation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • (6-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid
  • (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid
  • (4-(9H-carbazol-9-yl)phenyl)boronic acid

Comparison: (7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid is unique due to its ethyl substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its fluorinated analogs, it may exhibit different electronic properties and steric effects, impacting its performance in various synthetic applications .

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

(7-ethyl-1,3-benzodioxol-5-yl)boronic acid

InChI

InChI=1S/C9H11BO4/c1-2-6-3-7(10(11)12)4-8-9(6)14-5-13-8/h3-4,11-12H,2,5H2,1H3

InChI Key

GOYFDDSDAJGEIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C2C(=C1)OCO2)CC)(O)O

Origin of Product

United States

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